4-ethyl-N-pyridin-4-ylbenzamide
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Overview
Description
4-ethyl-N-pyridin-4-ylbenzamide, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule inhibitor that specifically targets the interaction between two proteins, known as BRD4 and P-TEFb. This interaction plays a crucial role in gene transcription, making EPPB a valuable tool for studying the regulation of gene expression.
Mechanism of Action
4-ethyl-N-pyridin-4-ylbenzamide works by specifically targeting the interaction between BRD4 and P-TEFb. BRD4 is a protein that plays a crucial role in the regulation of gene expression, while P-TEFb is a protein complex that is involved in the transcription of RNA. By inhibiting the interaction between these two proteins, 4-ethyl-N-pyridin-4-ylbenzamide can disrupt the normal process of gene transcription, leading to a variety of biological effects.
Biochemical and Physiological Effects:
4-ethyl-N-pyridin-4-ylbenzamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their proliferation and migration. 4-ethyl-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-N-pyridin-4-ylbenzamide in lab experiments is its specificity for the BRD4-P-TEFb interaction. This allows researchers to study the role of this interaction in gene transcription and other biological processes. However, one limitation of using 4-ethyl-N-pyridin-4-ylbenzamide is its potential toxicity, particularly at high concentrations. Researchers must carefully control the concentration of 4-ethyl-N-pyridin-4-ylbenzamide used in experiments to avoid unwanted effects.
Future Directions
There are several potential future directions for research involving 4-ethyl-N-pyridin-4-ylbenzamide. One area of interest is the development of more potent and selective inhibitors of the BRD4-P-TEFb interaction. Another area of interest is the study of the role of BRD4 in other biological processes, such as inflammation and immunity. 4-ethyl-N-pyridin-4-ylbenzamide may also have potential applications in the development of new cancer treatments, particularly for cancers that are driven by oncogenes.
Synthesis Methods
4-ethyl-N-pyridin-4-ylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-aminobenzonitrile with ethyl bromide to form 4-ethylaminobenzonitrile. This compound is then reacted with pyridine to form 4-ethyl-N-pyridin-4-ylbenzamide.
Scientific Research Applications
4-ethyl-N-pyridin-4-ylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can inhibit the growth of cancer cells by blocking the interaction between BRD4 and P-TEFb, which is essential for the expression of oncogenes. 4-ethyl-N-pyridin-4-ylbenzamide has also been used to study the role of BRD4 in inflammation and autoimmune diseases.
properties
CAS RN |
777872-25-0 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-ethyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-12(6-4-11)14(17)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16,17) |
InChI Key |
NKUWOPWNSIKZQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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